molecular formula C14H18N2O4 B1394112 tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 397864-14-1

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1394112
M. Wt: 278.3 g/mol
InChI Key: ORPORWAVIMUALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBNIQ) is a novel compound belonging to the class of nitro-containing heterocyclic compounds. It has been studied for its potential applications in the field of medicinal chemistry. TBNIQ has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties. In addition, it has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other xenobiotics.

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This includes phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. The reactions are notable for their high yield and chemoselectivity under mild conditions, without the need for a base (Saito, Ouchi, & Takahata, 2006).

Synthesis of Nitroxide Radicals

The compound has been involved in the synthesis of various nitroxide radicals, such as 6-tert-butyl and 6-tert-octyl derivatives of hydrogenated 2,2,4-trimethylquinoline. These radicals are instrumental in ESR and NMR spectroscopy studies due to their stable molecular structures (Ivanov, Kokorin, Shapiro, & Rozantsev, 1976).

Synthesis of 1,2-Dihydroisoquinoline Derivatives

This chemical has been a key reagent in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes. This is achieved through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes, using various types of nucleophiles. This method is significant for creating complex molecular structures relevant in pharmaceutical research (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Eco-Friendly Nitration Methodology

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a role in an eco-friendly nitration methodology for synthesizing 3-nitroquinoline N-oxides. This is achieved using tert-butyl nitrite as both the nitro source and oxidant, characterized by high regioselectivity and suitability for large-scale synthesis (Zhao, Li, Xia, & Li, 2015).

Synthesis of Marine Drug Intermediates

The compound has been used in the synthesis of marine drug intermediates, particularly in the study of antitumor antibiotic tetrahydroisoquinoline natural products. Its role in creating 4H-chromene-2-carboxylic acid derivatives has been instrumental in structural-activity relationship studies of these drugs (Li, Wang, Wang, Luo, & Wu, 2013).

Multi-Component Chemical Reactions

It serves as a N1 synthon in multi-component reactions involving quinolines, isoquinolines, and styrenes. This application is vital for the formation of fused quinolines and isoquinolines through sequential C-N bond formations, highlighting its versatility in complex organic synthesis (Sau, Rakshit, Modi, Behera, & Patel, 2018).

properties

IUPAC Name

tert-butyl 5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16(18)19/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPORWAVIMUALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676514
Record name tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

397864-14-1
Record name tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Citations

For This Compound
1
Citations
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.